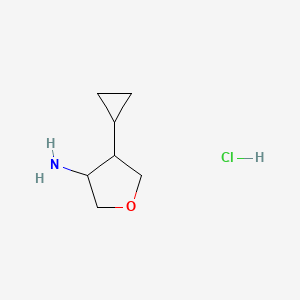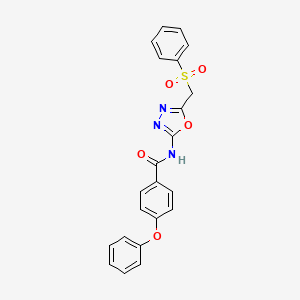
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolone alkaloids and has been found to possess a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This results in the inhibition of cell growth and division, making it effective against cancer cells and microorganisms.
Biochemical and Physiological Effects:
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one has been found to have a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. In addition, it has been found to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its broad-spectrum activity against microorganisms. It has also been found to be effective against multidrug-resistant strains of bacteria and fungi. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one. One area of focus is the development of novel derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential as a drug delivery system. Furthermore, research on the compound's mechanism of action and its interaction with cellular targets is ongoing. Finally, the compound's potential as a therapeutic agent for the treatment of cancer and infectious diseases continues to be explored.
Conclusion:
In conclusion, 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one is a promising compound with a range of potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure compound, and its scientific research applications have been extensively studied. Despite its limitations, the compound's broad-spectrum activity against microorganisms and potential as a cancer therapy make it a promising candidate for further research.
Synthesis Methods
The synthesis of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 2-chloroaniline and cyclohexanone in the presence of a catalyst. This reaction results in the formation of a Schiff base intermediate, which is then reduced to yield the desired compound. The synthesis method has been optimized to produce high yields of pure 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one.
Scientific Research Applications
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. The compound has been tested against a range of microorganisms and has shown promising results in inhibiting their growth. In addition, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHQUAWLGHGBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2679980.png)
![1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride](/img/structure/B2679982.png)
![N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2679983.png)



![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)
![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)

![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)


